1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group, a methyl group, and a thienylmethyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylamine and 2-thienylmethylamine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thienylmethyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and proliferation .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the pyrazole ring.
Bis(2-thienylmethylamide) derivatives: These compounds share the thienylmethyl group but have different core structures, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H12ClF2N3S |
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Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c1-7-9(6-15(14-7)10(11)12)13-5-8-3-2-4-16-8;/h2-4,6,10,13H,5H2,1H3;1H |
InChI Key |
USWFCOHJQCEVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CS2)C(F)F.Cl |
Origin of Product |
United States |
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